2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-carbaldehyde
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Overview
Description
2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C9H8N2O2. It features a pyrrole ring fused to an oxazole ring, with a formyl group attached to the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with an appropriate oxazole precursor in the presence of a dehydrating agent . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The compound can participate in electrophilic substitution reactions at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: 2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-carboxylic acid.
Reduction: 2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its formyl and heterocyclic moieties. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-1H-pyrrol-3-yl)oxazole-5-carbaldehyde: Similar structure but with a different substitution pattern on the pyrrole ring.
2-(1-Methyl-1H-pyrrol-2-yl)imidazole-5-carbaldehyde: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
2-(1-Methyl-1H-pyrrol-2-YL)oxazole-5-carbaldehyde is unique due to its specific combination of a pyrrole and oxazole ring with a formyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(1-methylpyrrol-2-yl)-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-11-4-2-3-8(11)9-10-5-7(6-12)13-9/h2-6H,1H3 |
InChI Key |
FKFZOJWHWKDGAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=NC=C(O2)C=O |
Origin of Product |
United States |
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